REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][C:5]1[C:13]2[CH:12]=[CH:11][S:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.C([Li])CCC.[OH2:19].Cl.C1[CH2:25][O:24]CC1>CCCCCC>[CH3:1][O:2][CH2:3][O:4][C:5]1[C:13]2[CH:12]=[C:11]([C:25]([OH:24])=[O:19])[S:10][C:9]=2[CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
COCOC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
363 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to −35° C.
|
Type
|
CUSTOM
|
Details
|
carbon dioxide was bubbled
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC=CC=2SC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |